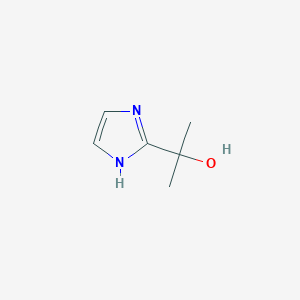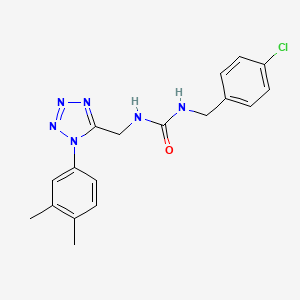![molecular formula C18H26ClF3N4O3S B2405779 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide CAS No. 2097934-16-0](/img/structure/B2405779.png)
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4’-bipiperidine]-1’-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The exact molecular structure of “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4’-bipiperidine]-1’-sulfonamide” is not specified in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The specific physical and chemical properties of “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4’-bipiperidine]-1’-sulfonamide” are not provided in the available resources .科学的研究の応用
Sulfonamides in Cyclisation Reactions
- Cyclisation of Homoallylic Sulfonamides : Sulfonamides like the one are used as terminators in cationic cyclisations. They facilitate the formation of pyrrolidines and homopiperidines, demonstrating their utility in creating polycyclic systems (Haskins & Knight, 2002).
Applications in Complex Synthesis
- Synthesis of Platinum Complexes : Sulfonamides are involved in the synthesis of platinum complexes, showing potential in the development of new chemical compounds with diverse applications (Owen, Labinger, & Bercaw, 2004).
- Fluorinated Polyamides Containing Pyridine : The compound's structural elements are used in creating new diamines for the synthesis of fluorinated polyamides, which have applications in materials science due to their solubility and thermal properties (Liu et al., 2013).
Structural and Molecular Studies
- Supramolecular Structures of Sulfonamides : Studies on sulfonamide isomers, which share structural similarities with the compound , provide insights into hydrogen-bonding arrangements and layer structures, contributing to our understanding of molecular interactions (Kosutić Hulita et al., 2005).
Chemical Synthesis and Reactions
- Synthesis of Prolines with Fluorinated One-Carbon Units : The compound's structural components are utilized in synthesizing prolines, an essential type of amino acid, with fluorinated carbon units. This showcases its role in advanced organic synthesis (Nadano et al., 2006).
- Synthesis of Aromatic Sulfonamides : Research on aromatic sulfonamides has led to novel methods for synthesizing cyclic amines, demonstrating the compound's relevance in developing new synthetic pathways (Evans et al., 2005).
Coordination and Extraction Studies
- Coordination and Extraction of Pb(II) : The compound's sulfonamide group is instrumental in complexing and extracting lead ions from water, highlighting its potential in environmental applications (Alvarado et al., 2005).
作用機序
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It interacts with the enzyme, inhibiting its function and thereby disrupting the post-translational modification process that is crucial for bacterial survival and virulence .
Biochemical Pathways
The inhibition of PPTase affects the biochemical pathways associated with bacterial cell viability and virulence . The exact downstream effects depend on the specific bacterial species and the role of PPTase in its metabolic processes.
Result of Action
The inhibition of PPTase by this compound leads to the attenuation of secondary metabolism and thwarts bacterial growth . In other words, it disrupts the normal functioning of bacterial cells, leading to their eventual death.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factorsFor instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .
Safety and Hazards
特性
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClF3N4O3S/c1-24(2)30(27,28)26-9-3-14(4-10-26)25-7-5-15(6-8-25)29-17-16(19)11-13(12-23-17)18(20,21)22/h11-12,14-15H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVQXPNRPIKMBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClF3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
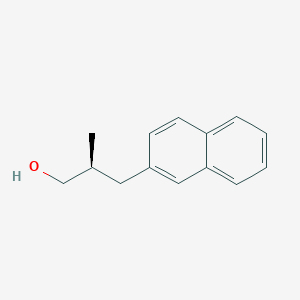
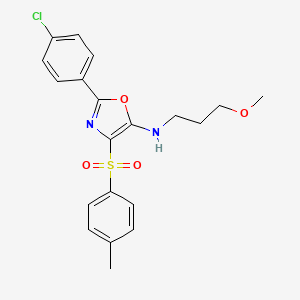
![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)
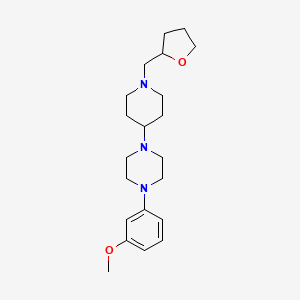
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)
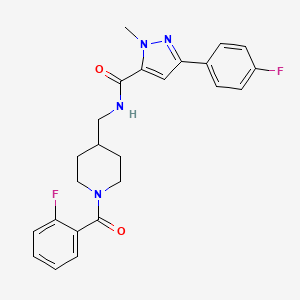
![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)
![(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2405714.png)
![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2405716.png)
